molecular formula C19H22N4O B8444074 2-(3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)naphthalen-1-yl)acetamide

2-(3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)naphthalen-1-yl)acetamide

Cat. No. B8444074
M. Wt: 322.4 g/mol
InChI Key: QXDQZEIFRMHSGT-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

[3-(5-amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]acetic acid ethyl ester hydrochloride (see WO 2006/071940, 1.60 g, 4.55 mmol) was treated with ammonia in methanol (7 M, 13 mL, 91 mmol) and the reaction mixture was heated in a sealed tube for 6 days. The solvent was removed in vacuo and the residue was chromatographed to provide 2-(3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)naphthalen-1-yl)acetamide (610 mg, 41% yield). MS (ESI) m/z: 323.3 (M+H+).
Name
[3-(5-amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]acetic acid ethyl ester hydrochloride
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5](=O)[CH2:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[C:9]([N:17]2[C:21]([NH2:22])=[CH:20][C:19]([C:23]([CH3:26])([CH3:25])[CH3:24])=[N:18]2)[CH:8]=1)C.[NH3:28].CO>>[NH2:22][C:21]1[N:17]([C:9]2[CH:8]=[C:7]([CH2:6][C:5]([NH2:28])=[O:4])[C:16]3[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:18]=[C:19]([C:23]([CH3:26])([CH3:24])[CH3:25])[CH:20]=1 |f:0.1|

Inputs

Step One
Name
[3-(5-amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]acetic acid ethyl ester hydrochloride
Quantity
1.6 g
Type
reactant
Smiles
Cl.C(C)OC(CC1=CC(=CC2=CC=CC=C12)N1N=C(C=C1N)C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
13 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in a sealed tube for 6 days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C(C2=CC=CC=C2C1)CC(=O)N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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